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Introduction
L-selectin (CD62L) is a cell adhesion molecule crucial for the initial tethering and rolling of

leukocytes on endothelial surfaces, a critical step in the inflammatory response and lymphocyte

homing.[1][2] The surface expression of L-selectin is rapidly downregulated upon leukocyte

activation through a process known as ectodomain shedding.[1][2][3] This shedding is primarily

mediated by the metalloproteinase ADAM17 (a disintegrin and metalloproteinase 17), also

known as Tumor Necrosis Factor-α Converting Enzyme (TACE).[3][4][5][6][7] The released

soluble L-selectin can be detected in the serum and is often used as a marker for leukocyte

activation.[7][8][9]

The hydroxamic acid-based synthetic metalloproteinase inhibitor, Ro 31-9790, is a potent

inhibitor of ADAM17 and, consequently, L-selectin shedding.[7][10][11] This makes it a valuable

tool for studying the functional roles of L-selectin and the shedding process in various

physiological and pathological contexts. This application note provides a detailed protocol for

an L-selectin shedding assay using Ro 31-9790 to inhibit the process, enabling researchers to

investigate the dynamics of L-selectin expression and the efficacy of ADAM17 inhibition.

Principle of the Assay
This assay measures the shedding of L-selectin from the surface of leukocytes following

stimulation. Leukocytes are first treated with the inhibitor Ro 31-9790, followed by stimulation
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with an activating agent such as Phorbol 12-myristate 13-acetate (PMA) to induce L-selectin

shedding.[12][13][14] The remaining L-selectin on the cell surface is then quantified using flow

cytometry. By comparing the levels of L-selectin on stimulated cells with and without the

inhibitor, the extent of shedding and the inhibitory effect of Ro 31-9790 can be determined.

Data Presentation
The inhibitory effect of Ro 31-9790 on L-selectin shedding is typically quantified by determining

its half-maximal inhibitory concentration (IC50). The following table summarizes representative

IC50 values for Ro 31-9790 in various cell types.

Cell Type Species Stimulant
Assay
Method

IC50 of Ro
31-9790
(µM)

Reference

Lymphocytes Mouse PMA
Flow

Cytometry
4.82 ± 0.75 [15]

Jurkat T cells Human PMA
Flow

Cytometry
1.16 ± 0.27 [15]

Lymphocytes Human PMA
Flow

Cytometry
0.70 ± 0.06 [15]

Monocytes Human PMA
Flow

Cytometry
4.47 ± 1.27 [15]

Monocytes Human LPS
Flow

Cytometry

0.38 ± 0.05

(for TNF-α

shedding)

[15]

Signaling Pathway for L-selectin Shedding
L-selectin shedding is a tightly regulated process initiated by various stimuli that activate

intracellular signaling cascades, converging on the activation of the sheddase ADAM17. Upon

cellular activation, for instance by PMA, signaling pathways involving protein kinase C (PKC)

are triggered.[13] This leads to the dissociation of calmodulin from the cytoplasmic tail of L-

selectin, rendering the cleavage site accessible to ADAM17.[5][7] Other signaling molecules,

such as p38 MAPK, have also been implicated in regulating L-selectin shedding.[1]
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Caption: Signaling pathway of L-selectin shedding.

Experimental Protocol: L-selectin Shedding Assay
This protocol details the steps for assessing PMA-induced L-selectin shedding from isolated

human peripheral blood mononuclear cells (PBMCs) and its inhibition by Ro 31-9790.

Materials:

Cells: Freshly isolated human PBMCs. Jurkat T cells can also be used.[4][15]

Reagents:

Ro 31-9790 (Tocris Bioscience or equivalent)

Phorbol 12-myristate 13-acetate (PMA) (Sigma-Aldrich or equivalent)

Dimethyl sulfoxide (DMSO)

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

Phosphate-Buffered Saline (PBS)

FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)
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Antibodies:

FITC- or PE-conjugated anti-human CD62L (L-selectin) antibody

Isotype control antibody

Equipment:

Flow cytometer

Centrifuge

Incubator (37°C, 5% CO2)

Hemocytometer or automated cell counter

Microcentrifuge tubes

Experimental Workflow:

Caption: Experimental workflow for the L-selectin shedding assay.

Procedure:

Cell Preparation:

Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

Wash the cells twice with PBS and resuspend in RPMI 1640 with 10% FBS.

Count the cells and adjust the concentration to 2 x 10^6 cells/mL.

Inhibitor Treatment:

Prepare a stock solution of Ro 31-9790 in DMSO. A typical stock concentration is 10 mM.

Prepare serial dilutions of Ro 31-9790 in culture medium to achieve final concentrations

ranging from 0.1 µM to 50 µM. Remember to include a vehicle control (DMSO alone).
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Aliquot 100 µL of the cell suspension into microcentrifuge tubes.

Add 1 µL of the diluted Ro 31-9790 or DMSO vehicle to the respective tubes.

Pre-incubate the cells for 30 minutes at 37°C.[13]

Stimulation:

Prepare a stock solution of PMA in DMSO (e.g., 1 mg/mL).

Dilute the PMA stock in culture medium to a working concentration that gives a final

concentration of 100 ng/mL to 300 nM when added to the cells.[13][14]

Add the diluted PMA to the cell suspensions. For unstimulated controls, add the same

volume of culture medium.

Incubate the cells for 30-60 minutes at 37°C.[13][14]

Staining for Flow Cytometry:

Stop the reaction by placing the tubes on ice and adding 1 mL of cold FACS buffer.

Centrifuge the cells at 300 x g for 5 minutes at 4°C.

Discard the supernatant and resuspend the cell pellet in 100 µL of cold FACS buffer.

Add the FITC- or PE-conjugated anti-human CD62L antibody at the manufacturer's

recommended concentration. Include an isotype control for each condition.

Incubate on ice for 30 minutes in the dark.

Wash the cells twice with 1 mL of cold FACS buffer.

Resuspend the final cell pellet in 300-500 µL of FACS buffer for flow cytometric analysis.

Data Acquisition and Analysis:

Acquire data on a flow cytometer, collecting at least 10,000 events for the lymphocyte or

monocyte gate.
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Gate on the cell population of interest (e.g., lymphocytes or monocytes) based on their

forward and side scatter properties.

Determine the percentage of CD62L-positive cells and the mean fluorescence intensity

(MFI) for each sample.

Calculate the percentage of L-selectin shedding and the percentage of inhibition by Ro 31-
9790. The percentage of inhibition can be calculated as follows:

0% inhibition is the level of L-selectin in the presence of PMA alone.

100% inhibition is the level of L-selectin in the presence of PMA and a saturating

concentration of Ro 31-9790 (e.g., 50 µM).[15]

Troubleshooting
High background shedding in unstimulated cells: This may be due to pre-activation of cells

during isolation. Ensure all steps are performed on ice and with gentle handling. The use of

the shedding inhibitor Ro 31-9790 during the isolation procedure can also prevent premature

L-selectin downregulation.[14]

Low signal: Ensure the antibody is not expired and has been stored correctly. Titrate the

antibody to determine the optimal concentration.

Inconsistent results: Maintain consistent incubation times and temperatures. Ensure

accurate pipetting of all reagents.

Conclusion
The L-selectin shedding assay using Ro 31-9790 is a robust and reproducible method for

studying the regulation of L-selectin expression and the activity of ADAM17. This assay is a

valuable tool in immunology and drug discovery for screening potential ADAM17 inhibitors and

for elucidating the role of L-selectin shedding in various disease models.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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